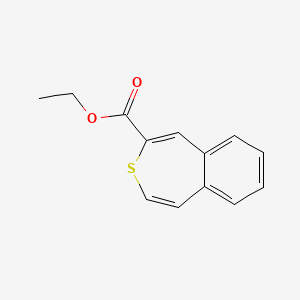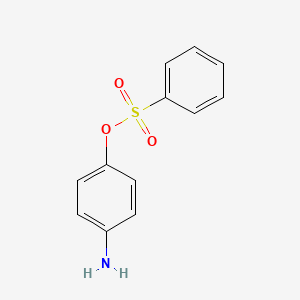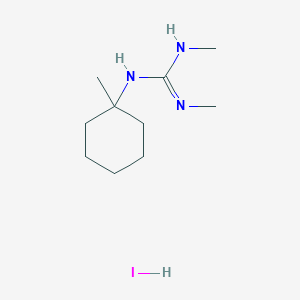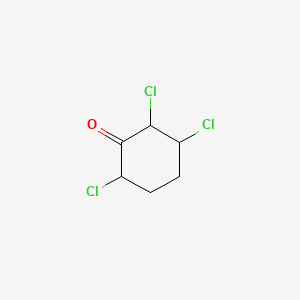
2,3,6-Trichlorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trichlorocyclohexan-1-one is a chlorinated cyclohexanone derivative This compound is characterized by the presence of three chlorine atoms attached to the cyclohexane ring at positions 2, 3, and 6, and a ketone functional group at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichlorocyclohexan-1-one typically involves the chlorination of cyclohexanone. One common method is the direct chlorination of cyclohexanone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process starting from cyclohexane. The initial step involves the oxidation of cyclohexane to cyclohexanone, followed by chlorination using chlorine gas. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6-Trichlorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,6-Trichlorocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,6-Trichlorocyclohexan-1-one depends on its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s reactivity and ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorocyclohexan-1-one: Another chlorinated cyclohexanone with chlorine atoms at different positions.
2,3,5-Trichlorocyclohexan-1-one: Similar structure but with chlorine atoms at positions 2, 3, and 5.
Uniqueness
2,3,6-Trichlorocyclohexan-1-one is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to other chlorinated cyclohexanones.
Propiedades
Número CAS |
58940-80-0 |
|---|---|
Fórmula molecular |
C6H7Cl3O |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
2,3,6-trichlorocyclohexan-1-one |
InChI |
InChI=1S/C6H7Cl3O/c7-3-1-2-4(8)6(10)5(3)9/h3-5H,1-2H2 |
Clave InChI |
TWLVKYXIVDYAND-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
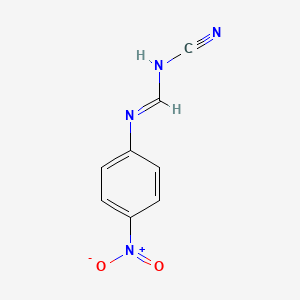
![1-Methyl-3,5-diphenyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazole](/img/structure/B14611589.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)


